Product packaging for Quinapril benzyl ester(Cat. No.:CAS No. 82586-54-7)

Quinapril benzyl ester

Cat. No.: B3286400
CAS No.: 82586-54-7
M. Wt: 528.6 g/mol
InChI Key: XSOUEGBLZLHHGC-OIFPXGRLSA-N
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Description

Contextualization of Quinapril (B1585795) Benzyl (B1604629) Ester as a Derivative in Pharmaceutical Chemistry

Quinapril benzyl ester is a dicarboxylic acid monoester and a derivative of Quinapril. nih.gov Specifically, it is the benzyl ester of Quinapril. google.com In the context of pharmaceutical chemistry, it serves as a protected form of Quinapril during synthesis. This protection strategy is a common practice to prevent undesirable side reactions and to facilitate purification. smolecule.com The benzyl group is later removed to yield the active drug, Quinapril. wipo.int

The molecular structure of this compound is complex, featuring a tetrahydroisoquinoline ring system. nih.gov This structural characteristic is significant in its interaction with the angiotensin-converting enzyme.

Historical Perspective of Quinapril and its Precursors in ACE Inhibitor Development

The development of ACE inhibitors dates back to the 1970s with the discovery of peptides from snake venom that inhibited the enzyme. smolecule.com This led to the design and synthesis of the first ACE inhibitors, such as captopril. Subsequent research focused on developing non-sulfhydryl ACE inhibitors with improved properties, which led to the creation of drugs like enalapril (B1671234) and quinapril. researchgate.netnih.gov

The synthesis of these second-generation ACE inhibitors often involves complex multi-step processes. The use of ester protecting groups, such as the benzyl ester in the case of Quinapril, became a key strategy to achieve high purity and yield of the final active pharmaceutical ingredient. google.com The first patent describing the preparation of quinapril utilized the benzyl ester as an intermediate. google.com

Rationale for Esterification in Prodrug Design and Synthetic Intermediate Strategies

Esterification is a widely used strategy in medicinal chemistry for two primary purposes: creating prodrugs and protecting functional groups during synthesis. iipseries.orgscispace.com In a prodrug, an ester linkage is designed to be cleaved in the body, releasing the active drug. This can improve oral bioavailability by increasing the lipophilicity of a polar drug molecule, allowing it to be more easily absorbed through the intestinal wall. iipseries.orgscispace.com

In the case of this compound, the esterification serves as a synthetic intermediate strategy. smolecule.com The benzyl ester protects the carboxylic acid group of the tetrahydroisoquinoline moiety during the coupling reaction with the other part of the molecule. smolecule.com This prevents the carboxylic acid from participating in unwanted side reactions, ensuring that the desired amide bond is formed. The benzyl group is a particularly useful protecting group because it can be selectively removed under mild conditions by catalytic hydrogenolysis, a process that does not affect other functional groups in the molecule. wipo.intnih.gov This clean deprotection step is crucial for obtaining high-purity Quinapril. The use of the benzyl ester also aids in the purification of the intermediate, as it can enhance crystallinity. smolecule.com

Overview of Research Paradigms and Academic Contributions to this compound Studies

A significant challenge in the synthesis of Quinapril is the formation of a diketopiperazine impurity through intramolecular cyclization. nih.govgoogle.com Research has shown that this side reaction can occur with either Quinapril itself or its benzyl ester intermediate, particularly at elevated temperatures. google.com Therefore, a considerable amount of research has been dedicated to developing synthetic methods that minimize the formation of this impurity. nih.gov This has led to patented processes that carefully control reaction conditions such as temperature and pH during the hydrogenolysis of this compound to afford highly pure Quinapril hydrochloride. wipo.intgoogle.com

Chemical Compound Information

Compound Name
Benzyl alcohol
Captopril
Enalapril
Quinapril
This compound
Quinapril hydrochloride

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C32H36N2O5
Molecular Weight 528.6 g/mol
Appearance Light Yellow Oil
Solubility Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol (B129727)
CAS Number 82586-53-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O5 B3286400 Quinapril benzyl ester CAS No. 82586-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOUEGBLZLHHGC-OIFPXGRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Quinapril Benzyl Ester

Established Synthetic Routes to Quinapril (B1585795) Benzyl (B1604629) Ester

The formation of Quinapril benzyl ester can be achieved through two main strategies: the direct esterification of Quinapril with benzyl alcohol or, more commonly, through the coupling of molecular precursors.

Esterification Reactions of Quinapril with Benzyl Alcohol

The direct esterification of the carboxylic acid group of Quinapril with benzyl alcohol represents a straightforward approach to obtaining this compound. This transformation is typically achieved through acid-catalyzed esterification, a classic method in organic synthesis.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgathabascau.ca In the context of this compound synthesis, this would involve reacting Quinapril with benzyl alcohol. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgmdpi.com

Commonly used acid catalysts for such reactions include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Lewis acids

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess benzyl alcohol can be used, or the water generated during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343). wikipedia.orgathabascau.ca

While specific optimized conditions for the direct esterification of Quinapril with benzyl alcohol are not extensively detailed in the available literature, general parameters for Fischer esterification can be inferred. The reaction temperature typically ranges from 60 to 110 °C, with reaction times varying from one to ten hours. wikipedia.org The choice of solvent is crucial, with non-polar solvents that facilitate the removal of water being preferred. wikipedia.org The optimization of these parameters, including catalyst loading, temperature, and reaction time, is essential to maximize the yield of this compound and minimize potential side reactions.

Coupling Reactions Involving Precursors

A more widely employed strategy for the synthesis of this compound involves the coupling of two main precursors: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and the benzyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This approach builds the core structure of Quinapril with the benzyl ester already in place.

The key step in this synthetic route is the formation of an amide bond between the alanine (B10760859) derivative and the tetrahydroisoquinoline derivative. This is a type of peptide coupling reaction. One documented method involves the conversion of the carboxylic acid of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine into a more reactive species, such as an acid chloride. This acid chloride is then reacted with the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in the presence of a base, like triethylamine, to form the amide bond and yield this compound.

Another approach involves the use of an N-carboxyanhydride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which is condensed with the benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. google.com

While specific peptide coupling agents for this exact reaction are not always detailed, the principle relies on activating the carboxylic acid to facilitate the reaction with the amine. Common classes of peptide coupling reagents that could be employed in such syntheses include carbodiimides (like DCC and EDC), phosphonium salts (such as PyBOP), and uronium salts (like HBTU and HATU). peptide.com These reagents generate a highly reactive activated ester in situ, which then readily reacts with the amine component.

A specific example of the synthesis of this compound is detailed in the following table:

Reactant 1Reactant 2ReagentSolventTemperature (°C)Reaction Time (h)
Acid chloride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alaninep-Toluene sulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidTriethylamineDichloromethane (B109758)-20 to 251

Table 1: Reaction conditions for the synthesis of this compound via an acid chloride intermediate.

Protecting group strategies are fundamental to the successful synthesis of complex molecules like this compound. In this context, the benzyl group serves as a protecting group for the carboxylic acid functionality of the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety. This protection is crucial to prevent the carboxylic acid from undergoing undesirable side reactions during the amide bond formation step.

The benzyl ester is a commonly used protecting group for carboxylic acids because it is stable under a variety of reaction conditions. After the successful coupling of the precursors to form this compound, the benzyl group can be selectively removed to yield the active Quinapril molecule. The deprotection is typically achieved through catalytic hydrogenolysis. google.com This process involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as ethanol or isopropanol (B130326). google.com The reaction is generally carried out at room temperature and atmospheric pressure. google.com

Modified and Alternative Synthetic Routes for Improved Yield and Purity

The synthesis of Quinapril and its intermediates has been refined to improve efficiency and product quality. The benzyl ester of quinapril is integral to these optimized processes, primarily by protecting the carboxylate group during key coupling steps. smolecule.com This protection prevents unwanted interactions and intramolecular cyclization, which can significantly lower the yield and purity of the final active pharmaceutical ingredient. smolecule.com

Modified synthetic approaches may involve the use of different coupling agents or alternative protecting group strategies to selectively introduce the necessary functionalities. smolecule.com The synthesis generally involves coupling N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride with a benzyl-protected tetrahydroisoquinoline carboxylate. smolecule.com This is followed by the formation of the maleate salt, a step which itself contributes to the purification and stability of the intermediate. smolecule.com The benzyl ester's role is crucial as it enhances the crystallinity of the intermediate, which simplifies purification processes. smolecule.com

A significant challenge in the synthesis of Quinapril is the formation of impurities, most notably the diketopiperazine by-product resulting from intramolecular cyclization. google.comgoogle.comgoogleapis.com The strategic use of this compound is a primary method to circumvent this issue. By protecting the carboxylic acid group, the benzyl ester physically hinders the intramolecular interactions that lead to the formation of this impurity. smolecule.com

Further strategies are centered on the physicochemical properties of the intermediate salt form. The formation of the this compound maleate salt is a key optimization. smolecule.com The dicarboxylic structure of maleic acid promotes strong ionic interactions, which enhance the stability of the crystalline lattice. smolecule.com This increased stability reduces the mobility of the molecules, thereby minimizing the likelihood of the intramolecular reactions that form the diketopiperazine impurity. google.comgoogleapis.com

StrategyMechanism of ActionKey Benefit
Benzyl Ester Protection Shields the carboxylic acid group during synthesis. smolecule.comPrevents intramolecular cyclization and other unwanted side reactions. smolecule.com
Maleate Salt Formation Enhances crystalline lattice stability through strong ionic interactions. smolecule.comReduces molecular mobility, minimizing the formation of diketopiperazine impurities. google.comgoogleapis.com
Controlled Deprotection Catalytic hydrogenolysis is used to cleave the benzyl group post-synthesis. smolecule.comEnsures the protecting group is removed under specific conditions, yielding the active compound cleanly.

For large-scale pharmaceutical manufacturing, synthetic routes must be robust, high-yielding, and produce a consistently pure product. The synthesis involving this compound maleate is well-suited for industrial scale-up. smolecule.com The enhanced crystallinity conferred by the benzyl ester and maleate salt is critical, as it facilitates easier handling and purification of the intermediate, which is paramount in large-scale operations. smolecule.com

A common industrial process involves preparing the this compound maleate salt and then converting it to the free base. This is typically achieved by dissolving the salt in a mixture of water and an organic solvent (like dichloromethane) and adjusting the pH to between 7.5 and 8.5 with a base such as aqueous ammonia. googleapis.comgoogle.com After this conversion, the free base is subjected to catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to remove the benzyl protecting group, yielding Quinapril. google.comgoogle.com Further purification of the final product can be achieved by crystallization from specific solvents, such as nitroalkanes, to achieve high purity levels ( >99% by HPLC). google.com

Chemical Reactivity and Derivatization Studies of the Benzyl Ester Moiety

The benzyl ester group in this compound is a reactive functional group that can undergo several chemical transformations. Understanding its reactivity is essential for both the synthesis of the final drug and for predicting potential degradation pathways.

The ester bond in this compound is susceptible to hydrolysis, a reaction with water that cleaves the bond. smolecule.com This reaction results in the formation of Quinapril and benzyl alcohol. smolecule.com The kinetics of this hydrolysis can be influenced by factors such as pH and temperature. The design of the molecule as a prodrug intermediate is intended to prevent premature hydrolysis during the synthesis and purification stages. smolecule.com

Table of Hydrolysis Reaction

Reactants Products Reaction Type

This compound can undergo transesterification, a process where the benzyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. smolecule.com This reaction involves reacting the ester with an alcohol, often in the presence of an acid or base catalyst. This reactivity allows for the potential synthesis of other ester derivatives of Quinapril, should they be required for further research or as alternative intermediates.

Table of Transesterification Reaction

Reactants Products Reaction Type

The maleate component of the this compound maleate salt can also participate in chemical reactions. As a derivative of maleic acid, the maleate counterion contains a carbon-carbon double bond, making it susceptible to addition reactions. smolecule.com Potential reactions include Diels-Alder reactions or Michael additions, which are characteristic of such unsaturated dicarboxylic acid derivatives. smolecule.com

Catalytic Hydrogenation for Benzyl Ester Deprotection

Formation Mechanisms of Related Impurities during Synthesis and Storage

During the synthesis and storage of Quinapril and its intermediates like this compound, the formation of impurities is a significant concern. One of the major impurities is a diketopiperazine derivative, which arises from an intramolecular cyclization reaction. ijpsonline.com

Intramolecular Cyclization to Diketopiperazine Impurities

The structure of Quinapril, being a dipeptide derivative, makes it susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine (DKP) ring. ijpsonline.comresearchgate.net This impurity is challenging to remove from the final product using conventional purification methods like fractional crystallization. ijpsonline.com

Several factors can influence the rate of diketopiperazine formation from Quinapril and its precursors.

Temperature: Elevated temperatures are known to accelerate the formation of the diketopiperazine impurity. ijpsonline.com For example, amorphous Quinapril hydrochloride readily converts to the diketopiperazine impurity at 80°C. ijpsonline.com The drying process during manufacturing, if conducted at high temperatures, can also contribute to the formation of this impurity. ijpsonline.com

pH: The pH of the environment is a critical factor. In solution, the formation of Quinapril zwitterions is considered a rate-limiting step for cyclization, and this can be accelerated by increasing the pH. ijpsonline.com The rate of DKP formation from a model peptide was found to be dependent on the degree of ionization of the N-terminal amino group, with the unprotonated form being more reactive. nih.gov Generally, DKP formation is catalyzed by both acidic and basic conditions. researchgate.net

Physical State: The physical form of the material also plays a role. Amorphous solids, due to higher molecular mobility, are more prone to cyclization than crystalline forms. ijpsonline.com Crystalline solvates of Quinapril hydrochloride have shown varying rates of degradation to the diketopiperazine impurity, suggesting that the embedded solvent molecules can influence the rate of cyclization. ijpsonline.com

The following table outlines the key factors that influence the formation of diketopiperazine impurities.

FactorInfluence on Diketopiperazine Formation
TemperatureIncreased temperature accelerates the rate of formation. ijpsonline.com
pHBoth acidic and basic conditions can catalyze the reaction. Higher pH can accelerate the formation of the reactive zwitterion. ijpsonline.comnih.govresearchgate.net
Physical StateAmorphous forms are more susceptible to cyclization than crystalline forms. ijpsonline.com
SolventThe nature of the solvent can impact the rate of formation. ijpsonline.com

The formation of the diketopiperazine impurity from a dipeptide ester like this compound proceeds through an intramolecular nucleophilic attack. The mechanism involves the N-terminal amine group of the dipeptide attacking the carbonyl carbon of the ester group.

The generally accepted pathway is as follows:

The N-terminal amino group, in its unprotonated form, acts as a nucleophile. nih.gov

This amine attacks the electrophilic carbonyl carbon of the ester of the second amino acid residue.

This intramolecular attack leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, leading to the cleavage of the ester bond and the formation of the stable six-membered diketopiperazine ring.

This cyclization reaction is particularly facile for dipeptides where the second amino acid is proline or glycine. nih.gov The conformation of the peptide chain can significantly influence the rate of this reaction. nih.gov

Formation of Diacid Impurities

The formation of diacid impurities from this compound is a notable degradation pathway, primarily occurring through hydrolysis. This chemical transformation involves the cleavage of the ethyl ester group present in the quinapril structure, leading to the formation of a dicarboxylic acid derivative.

This diacid impurity, also known as Quinapril Diacid or Quinapril EP Impurity C, is a significant process-related impurity and a degradation product. ijpsonline.com The hydrolysis can be influenced by factors such as pH, temperature, and the presence of moisture. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester, leading to the elimination of ethanol and the formation of a carboxylic acid group.

Table 1: Details of Quinapril Diacid Impurity

ParameterInformation
Impurity Name Quinapril Diacid
Systematic Name (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula C23H26N2O5
Formation Pathway Hydrolysis of the ethyl ester of quinapril or its precursors.
Influencing Factors pH, temperature, moisture

Research has indicated that in the process of synthesizing quinapril hydrochloride from this compound, the content of the diacid impurity can be controlled to low levels, for instance, around 0.1%. google.com

Other Degradation Products and Their Chemical Structures

Besides the formation of diacid impurities, another critical degradation pathway for quinapril and its esters, including this compound, is the intramolecular cyclization to form a diketopiperazine impurity. ijpsonline.com This impurity is also referred to as Quinapril EP Impurity D or PD 109488. nih.gov

The formation of this diketopiperazine is particularly accelerated at elevated temperatures. ijpsonline.com The reaction involves an intramolecular aminolysis, where the secondary amine of the alanine moiety attacks the carbonyl group of the tetrahydroisoquinoline carboxylic acid part, leading to the formation of a six-membered piperazine-2,5-dione ring and the elimination of a molecule of water.

This cyclization is a common degradation pathway for many ACE inhibitors containing a dipeptide-like structure. The rate of formation of the diketopiperazine impurity is a critical parameter to control during the synthesis and storage of quinapril and its derivatives to ensure the quality and purity of the final active pharmaceutical ingredient. Studies have shown that in the production of quinapril hydrochloride from the benzyl ester, the diketopiperazine impurity can be limited to less than 0.2%. google.com

Table 2: Details of Quinapril Diketopiperazine Impurity

ParameterInformation
Impurity Name Quinapril Diketopiperazine (Quinapril EP Impurity D)
Systematic Name ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate nih.gov
Molecular Formula C25H28N2O4 nih.gov
Formation Pathway Intramolecular cyclization (aminolysis) ijpsonline.com
Influencing Factors Elevated temperatures ijpsonline.com

Biotransformation and Enzymatic Interaction Studies of Quinapril Benzyl Ester

Enzymatic Conversion Pathways of Quinapril (B1585795) Benzyl (B1604629) Ester

The primary metabolic pathway for quinapril benzyl ester is its conversion to the active diacid metabolite, quinaprilat (B1678679). This process is crucial for the drug's efficacy.

De-esterification to Quinaprilat (Quinapril Diacid)

Following administration, this compound undergoes rapid and extensive de-esterification to form quinaprilat. nih.govnih.gov This conversion is a critical activation step, as quinaprilat is a significantly more potent inhibitor of ACE than its parent compound. nih.gov The hydrolysis of the ester group transforms the prodrug into its pharmacologically active form.

The biotransformation of this compound to quinaprilat is primarily mediated by carboxylesterases. nih.gov These enzymes are abundant in various tissues, including the liver, and are responsible for hydrolyzing ester-containing prodrugs to their active carboxylic acid forms. nih.gov This enzymatic action is a common strategy to enhance the oral bioavailability of drugs containing a carboxylate group. nih.gov The esterases catalyze the addition of water to the ester linkage, cleaving it to produce the active quinaprilat and benzyl alcohol. smolecule.com

The rate of conversion of this compound to quinaprilat can vary depending on the biological matrix, which is a reflection of the differential expression and activity of esterases in various tissues. In vitro models are essential for studying these differences. For instance, liver microsomes and plasma are commonly used to assess the metabolic stability and conversion rates of ester prodrugs. While specific comparative data for this compound across a wide range of in vitro models is not extensively detailed in the provided search results, the principle of tissue-dependent hydrolysis rates for ester prodrugs is well-established. The liver is a primary site of this biotransformation due to its high concentration of carboxylesterases.

Other Minor Metabolic Pathways (e.g., Dehydration, O-deethylation)

While the principal metabolic route for quinapril is de-esterification to quinaprilat, other minor metabolic pathways have been identified. nih.govdrugbank.com These include dehydration to an inactive metabolite, PD109488. nih.govdrugbank.com Furthermore, this dehydrated metabolite can undergo O-deethylation to form another inactive product, PD113413. nih.govdrugbank.com These pathways are considered minor, with the vast majority of quinapril being converted to the active quinaprilat.

Molecular-Level Interactions with Angiotensin-Converting Enzyme (ACE)

The therapeutic effect of quinapril is derived from the interaction of its active metabolite, quinaprilat, with the angiotensin-converting enzyme.

Affinity of this compound and its Metabolites for ACE

Quinaprilat, the active diacid metabolite of this compound, is a potent inhibitor of angiotensin-converting enzyme (ACE). nih.govnih.gov It exhibits a high binding affinity for the enzyme, which is a key determinant of its pharmacological activity. nih.govnih.gov Although quinapril itself has some affinity for ACE, it is substantially lower than that of quinaprilat. The de-esterification process is therefore essential for unlocking the full inhibitory potential of the drug. nih.gov The potent binding of quinaprilat to ACE allows for a prolonged duration of action. nih.gov Studies have highlighted that tetrahydroisoquinolinecarboxylic acid derivatives like quinapril possess in vitro potency equivalent to other established ACE inhibitors. drugbank.com The interaction involves the zinc ion within the active site of ACE, a characteristic interaction for non-sulfhydryl ACE inhibitors. scholarsresearchlibrary.com

In vitro Enzyme Inhibition Kinetics

In vitro studies are crucial for elucidating the inhibitory potential of a compound against a target enzyme. For angiotensin-converting enzyme (ACE) inhibitors, kinetic analyses determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While this compound is a key intermediate in the synthesis of Quinapril, enzymatic inhibition studies primarily focus on Quinapril and its active metabolite, Quinaprilat. Quinapril itself is a prodrug and exhibits some ACE inhibitory activity, but it is significantly less potent than its de-esterified form, Quinaprilat. guidetopharmacology.orgnih.gov

Kinetic data from various studies have established the high potency of Quinaprilat. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a standard measure of potency.

CompoundInhibition ParameterReported Value (nM)
QuinaprilIC508.3
QuinaprilatIC502.8
2.9
280.0

Data sourced from AAT Bioquest. aatbio.com

The mechanism by which Quinaprilat inhibits angiotensin-converting enzyme is competitive inhibition. wikipedia.orgbritannica.com In this model, the inhibitor molecule possesses a structural similarity to the enzyme's natural substrate, in this case, Angiotensin I. britannica.com Due to this resemblance, the inhibitor competes for binding at the enzyme's active site. wikipedia.org

When the competitive inhibitor, Quinaprilat, binds to the active site of ACE, it forms an enzyme-inhibitor complex that prevents the substrate (Angiotensin I) from binding. This action blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. drugbank.comnih.gov A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. wikipedia.org In kinetic terms, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher concentration of the substrate is needed to achieve half-maximal reaction velocity. However, the maximum velocity (Vmax) of the reaction remains unchanged, as with a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for the active site. wikipedia.org

Comparison of Quinapril and Quinaprilat ACE Inhibition Potency

Quinapril is the monoethyl ester prodrug form, which is converted in vivo to its active diacid metabolite, Quinaprilat. nih.govnih.gov Pharmacological studies consistently demonstrate that Quinaprilat is a substantially more potent inhibitor of ACE than Quinapril. nih.gov The ester group in Quinapril reduces its affinity for the ACE active site. The conversion to Quinaprilat, by exposing the carboxyl group, is essential for potent enzyme inhibition.

The relative potency can be directly compared using their respective IC50 values. A lower IC50 value indicates greater potency.

CompoundFormIC50 Value (nM)Relative Potency
QuinaprilProdrug (Ethyl Ester)8.3Less Potent
QuinaprilatActive Metabolite (Diacid)~2.8More Potent

Data sourced from AAT Bioquest. aatbio.com

The data clearly shows that Quinaprilat has a significantly lower IC50 value than Quinapril, confirming it as the primary molecule responsible for the therapeutic effects. The potent binding of Quinaprilat to ACE, combined with a slow dissociation rate, contributes to its long duration of action. nih.gov

Binding Site Analysis and Molecular Recognition

The high affinity and specificity of Quinaprilat for the angiotensin-converting enzyme are governed by precise molecular interactions within the enzyme's active site. Molecular docking and structural biology studies have provided insights into this molecular recognition process. The ACE active site contains a critical zinc ion (Zn2+) that is essential for its catalytic activity. researchgate.net

Quinaprilat, like other dicarboxylate ACE inhibitors, is designed to interact with key subsites (S1, S1', and S2') within the ACE active site. The binding mechanism involves several key interactions:

Zinc Coordination: The carboxylate group of Quinaprilat, exposed after hydrolysis of the prodrug, forms a strong coordinating bond with the catalytic zinc ion in the active site. This interaction is fundamental to the inhibitory activity of non-sulfhydryl ACE inhibitors. researchgate.net

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with conserved amino acid residues in the active site, such as Gln259 and His331. These bonds help to anchor the inhibitor in the correct orientation and contribute to its binding affinity. mdpi.com

Hydrophobic Interactions: The structure of Quinaprilat includes several hydrophobic groups. The tetrahydroisoquinoline ring, a distinctive feature of Quinapril, is a bulky, hydrophobic group that interacts with the S1' subsite of the enzyme. researchgate.netrsc.org This interaction is thought to contribute to the high affinity and may influence the C-domain selectivity of the inhibitor. Docking calculations have suggested a T-shaped hydrophobic interaction between this ring system and the side chain of phenylalanine residues (e.g., F527/F505) in the active site. researchgate.net

These combined interactions—ionic, hydrogen bonding, and hydrophobic—result in a stable enzyme-inhibitor complex, effectively blocking the catalytic function of ACE.

This compound as a Prodrug Concept

The term "prodrug" refers to a pharmacologically inactive compound that is converted into an active drug through metabolic processes in vivo. guidetopharmacology.org In the context of this specific compound, it is crucial to distinguish between "Quinapril" and "this compound." Quinapril is the ethyl ester prodrug that is administered therapeutically. nih.gov this compound, on the other hand, is a synthetic intermediate used during the manufacturing of Quinapril. nih.gov

The prodrug concept is essential for dicarboxylate ACE inhibitors like Quinaprilat. The active molecule, Quinaprilat, contains two carboxylic acid groups, making it highly polar and poorly absorbed when administered orally. To overcome this, Quinapril was developed as a monoethyl ester prodrug. nih.govnih.gov This esterification masks one of the carboxyl groups, increasing the molecule's lipophilicity and dramatically improving its absorption from the gastrointestinal tract. drugbank.com

The role of this compound is not as an in vivo prodrug but as a protected intermediate in the chemical synthesis process. The benzyl ester group serves to protect one of the carboxylic acid functionalities during the coupling reactions required to build the molecule, preventing unwanted side reactions. nih.gov This benzyl group is subsequently removed via catalytic hydrogenolysis to yield Quinapril. nih.gov Therefore, the benzyl ester is a critical component of the synthetic strategy that enables the efficient production of the Quinapril prodrug.

Chemical Design Principles for Enhanced in vivo Conversion

The design of Quinapril as an effective prodrug is based on established principles of medicinal chemistry aimed at optimizing pharmacokinetic properties, specifically oral bioavailability. drugbank.com The primary design principle is the temporary masking of a polar functional group—in this case, a carboxylic acid—to facilitate passage across biological membranes.

The key chemical design features of Quinapril for enhanced in vivo conversion include:

Esterification: The conversion of one of the carboxylic acid groups of Quinaprilat to an ethyl ester creates Quinapril. This change significantly increases the lipophilicity of the molecule, which is a critical factor for absorption through the lipid bilayers of the intestinal epithelium.

Enzymatic Lability: The ethyl ester bond is designed to be stable enough to survive the acidic environment of the stomach but susceptible to hydrolysis by esterase enzymes present in the body. nih.gov Following absorption, Quinapril is rapidly metabolized, primarily in the liver, by carboxylesterases that cleave the ester bond to release the active diacid, Quinaprilat, into systemic circulation. guidetopharmacology.orgnih.gov

Structural Integrity: The esterification is designed not to interfere with the core pharmacophore required for binding to ACE once the ester is cleaved. The stereochemistry of the molecule is preserved, ensuring that the released Quinaprilat has the correct three-dimensional structure to fit into the enzyme's active site.

Strategies for Modulating Biotransformation Rate and Extent

The rate and extent of the conversion of a prodrug to its active form are critical determinants of its pharmacokinetic profile and therapeutic efficacy. Modulating this biotransformation allows for control over the onset and duration of the drug's action.

Strategies to modulate the biotransformation of ester-based prodrugs like Quinapril include:

Altering the Ester Group: The nature of the alcohol used for esterification can influence the rate of hydrolysis. Different alkyl or aryl esters can exhibit varying degrees of susceptibility to enzymatic cleavage. While Quinapril uses an ethyl ester, other prodrugs might use different groups to either accelerate or slow down the conversion rate based on the desired pharmacokinetic profile.

Enzyme Specificity and Genetics: The primary enzyme responsible for the hydrolysis of many ACE inhibitor prodrugs is carboxylesterase 1 (CES1), which is highly expressed in the liver. researchgate.net The rate of conversion can be influenced by the genetic variability of this enzyme. Polymorphisms in the CES1 gene can lead to altered enzyme activity, resulting in inter-individual differences in the plasma concentrations of the active drug, Quinaprilat. Understanding a patient's CES1 genotype could potentially be used to personalize dosing.

Formulation Design: While not a chemical modification of the prodrug itself, the formulation of the dosage form can modulate the release of the prodrug and, consequently, its presentation for absorption and subsequent metabolism. Controlled-release formulations could provide a slower, more sustained release of Quinapril, leading to a more prolonged generation of Quinaprilat.

Structural Analysis and Molecular Modeling of Quinapril Benzyl Ester

Stereochemical Considerations and Isomeric Forms

Quinapril (B1585795) benzyl (B1604629) ester is a complex molecule characterized by three chiral centers, leading to the possibility of multiple stereoisomers. However, the biologically active form of quinapril, and consequently its benzyl ester precursor, has a specific and defined stereochemistry. The systematic IUPAC name for the compound is Benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. synzeal.com This nomenclature precisely defines the absolute configuration at each of the three stereogenic centers as 'S'.

The three chiral centers are located at:

The carbon in the tetrahydroisoquinoline ring bearing the benzyl carboxylate group (3S configuration).

The alpha-carbon of the alanine (B10760859) residue (2S configuration).

The carbon in the phenylbutanoic acid side chain attached to the secondary amine (2S configuration).

This specific (S,S,S) configuration is critical for the biological activity of the final active metabolite, quinaprilat (B1678679). The precise spatial arrangement of the functional groups—the carboxylates (one as a benzyl ester, the other as an ethyl ester), the phenylalkyl side chain, and the methyl group of the alanine moiety—is essential for optimal binding to the active site of the Angiotensin-Converting Enzyme (ACE). Any variation in the stereochemistry at these centers would result in diastereomers with significantly reduced or no pharmacological activity, as they would not fit correctly into the highly specific active site of the target enzyme. Therefore, synthetic routes are designed to be highly stereoselective to produce only the desired (S,S,S) isomer.

Table 1: Stereochemical Configuration of Quinapril Benzyl Ester
Stereocenter LocationMoietyAbsolute Configuration
C31,2,3,4-tetrahydroisoquinolineS
C2AlanineS
C21-ethoxy-1-oxo-4-phenylbutaneS

Structural-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For this compound, these studies focus on its role as a precursor to a potent ACE inhibitor.

This compound is a key intermediate in the synthesis of quinapril. smolecule.comgoogle.com Quinapril itself is a prodrug, which is hydrolyzed in the body to its active diacid metabolite, quinaprilat. nih.gov The benzyl ester group in this compound serves as a protecting group for the carboxylic acid on the tetrahydroisoquinoline moiety during the chemical synthesis. smolecule.com This protection prevents the carboxylic acid from participating in unwanted side reactions during the coupling steps of the synthesis. google.com

The final step in the synthesis of quinapril from this intermediate involves the removal of the benzyl group, typically through catalytic hydrogenolysis, to reveal the free carboxylic acid. smolecule.comgoogle.com The presence of the bulky, non-polar benzyl group in place of the ionizable carboxylic acid has a profound impact on the molecule's ability to bind to the ACE active site. The active site of ACE contains a positively charged zinc ion (Zn²⁺) that is crucial for catalysis. Potent ACE inhibitors, like quinaprilat, typically possess a functional group (e.g., a carboxylate) that chelates this zinc ion. scholarsresearchlibrary.com

The benzyl ester modification prevents this critical interaction. The ester is not capable of strongly coordinating with the zinc ion, and its steric bulk would likely hinder the proper orientation of the rest of the molecule within the enzyme's active site pockets (S1, S1', and S2'). Therefore, this compound itself is expected to have very low affinity for the ACE receptor and is considered a synthetic precursor rather than an active inhibitor. smolecule.com Its primary role is to facilitate an efficient synthesis, after which it is removed to yield the prodrug, quinapril.

Based on the established SAR of dicarboxylate ACE inhibitors, theoretical variations to the this compound structure can be postulated to affect the pharmacological properties of the resulting active metabolite. scholarsresearchlibrary.com

N-Ring Substituents: The tetrahydroisoquinoline ring system is a crucial component that interacts with the S1' and S2' hydrophobic pockets of the ACE active site. Its size and hydrophobicity are important for potency. scholarsresearchlibrary.com Altering the aromatic part of this ring system, for instance, by adding substituents, could modulate this hydrophobic interaction and affect binding affinity.

Zinc-Binding Group: In this compound, the benzyl ester is a placeholder for a free carboxyl group. Theoretically, replacing the benzyl ester with other protecting groups that can be cleaved in vivo could create different prodrugs. However, the ultimate activity depends on the efficient generation of the free carboxylate to interact with the zinc ion. Replacing the carboxylate in the final active form with other zinc-binding groups, such as sulfhydryl (like captopril) or phosphinate (like fosinopril), would fundamentally change the inhibitor class and its interaction profile. youtube.com

Side-Chain Variations: The N-[1-(ethoxycarbonyl)-3-phenylpropyl]alanine portion is designed to mimic the C-terminal dipeptide of natural ACE substrates. The ethyl ester enhances oral bioavailability and is hydrolyzed to a carboxylate that binds to the S1 pocket. The phenylethyl group provides a critical hydrophobic interaction within the S1 pocket. Shortening, lengthening, or altering the aromaticity of this chain would likely decrease inhibitory potency. nih.gov The alanine methyl group fits into the S2' pocket, and variations here are generally not well tolerated. scholarsresearchlibrary.com

Table 2: Theoretical Impact of Structural Modifications
Structural PositionModificationTheoretical Impact on ActivityRationale
Tetrahydroisoquinoline RingAddition of polar substituentsDecreaseReduces favorable hydrophobic interactions in S1'/S2' pockets.
Benzyl Ester GroupReplacement with smaller alkyl esters (e.g., methyl, ethyl)Varies (as a prodrug)Affects rate of activation to the active diacid form.
Phenylpropyl Side ChainRemoval of phenyl groupSignificant DecreaseLoss of critical hydrophobic binding interaction in the S1 pocket.
Alanine MoietyReplacement with larger amino acid mimicsDecreaseSteric clash in the S2' pocket.

Computational Chemistry and In Silico Modeling Approaches

Computational tools provide valuable insights into the structural and energetic aspects of ligand-receptor interactions, complementing experimental data.

While specific molecular docking studies for this compound are not prevalent due to its status as a synthetic intermediate, extensive modeling has been performed on quinapril and its active form, quinaprilat. semanticscholar.orgmdpi.com These studies reveal the key interactions necessary for potent ACE inhibition, from which the behavior of the benzyl ester can be inferred.

The active site of ACE is a deep cleft containing three main subsites: S1, S1', and S2', along with a catalytic zinc ion. nih.gov Molecular docking of quinaprilat shows that:

The carboxylate group on the tetrahydroisoquinoline ring forms an ionic bond with a positively charged residue, such as Lys511, in the S1' pocket. mdpi.com

The second carboxylate group (from the hydrolyzed ethyl ester) chelates the active site Zn²⁺ ion and forms hydrogen bonds with residues like His353, Gln281, and Tyr523. mdpi.com

The phenylethyl side chain extends into the deep, hydrophobic S1 pocket. nih.gov

If this compound were docked into the ACE active site, the large, uncharged benzyl group would be unable to form the crucial ionic interaction in the S1' pocket. Its size would likely create an unfavorable steric clash, preventing the rest of the molecule from achieving an optimal binding conformation. Binding energy calculations, which quantify the stability of the ligand-receptor complex, would therefore be expected to show a significantly weaker interaction (a less negative binding free energy) for this compound compared to quinaprilat. nih.gov This computational prediction reinforces the experimental understanding that the free carboxylate is essential for high-affinity binding and inhibition.

The three-dimensional conformation of an inhibitor is critical for its ability to bind to an enzyme. Quinapril is a flexible molecule, and its ability to adopt a specific low-energy conformation allows it to fit snugly into the ACE active site. X-ray diffraction studies on quinapril hydrochloride have provided precise information about its solid-state conformation. nih.gov These studies show that the C-terminal dipeptide portions and the phenylpropyl fragments adopt specific, stable conformations. nih.gov

Conformational analysis and energy minimization are computational techniques used to predict the most stable three-dimensional structures of a molecule. researchgate.net For this compound, these calculations would explore the rotational freedom around its single bonds to identify low-energy conformers. Such studies would likely show that, similar to quinapril, the core structure maintains a preferred shape. However, conformational energy calculations have also suggested that the phenyl ring of the tetrahydroisoquinoline system in quinapril does not fit ideally into the S2 hydrophobic pocket of ACE, indicating the complexity of the binding interaction. nih.gov The presence of the benzyl ester would add another layer of conformational complexity, with its own preferred orientations relative to the tetrahydroisoquinoline ring, further influencing how the molecule could present itself to the enzyme's active site.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are critical parameters that influence its behavior as a chemical entity and its potential interactions in a biological system. Computational methods provide valuable insights into these properties by examining the molecule's electronic structure and potential for degradation.

Chemical Reactivity:

The reactivity of this compound is primarily governed by the presence of several key functional groups: two ester moieties, an amide linkage, and a secondary amine within the tetrahydroisoquinoline ring system. The presence of lone pairs of electrons on the oxygen and nitrogen atoms, as well as the polarized nature of the carbonyl groups, dictates the molecule's susceptibility to various chemical reactions.

Hydrolysis: The ester linkages are the most probable sites for hydrolysis, a reaction that would cleave the benzyl and ethyl ester groups to yield the active metabolite, quinaprilat, along with benzyl alcohol and ethanol. This reaction is of significant interest as the in vivo hydrolysis to quinaprilat is essential for its therapeutic activity. The rate of hydrolysis can be influenced by pH and the presence of esterase enzymes.

Oxidation: The secondary amine in the tetrahydroisoquinoline ring and the benzylic positions are potential sites for oxidation. While generally stable, under certain conditions, these sites could react with oxidizing agents.

Reactivity towards Electrophiles and Nucleophiles: The nitrogen and oxygen atoms, with their lone pairs, can act as nucleophilic centers, reacting with electrophiles. Conversely, the carbonyl carbons of the ester and amide groups are electrophilic and susceptible to nucleophilic attack.

A summary of the key reactive sites in this compound is presented in the table below.

Reactive SiteFunctional GroupPotential Reactions
Benzyl Ester Carbonyl CarbonEsterNucleophilic acyl substitution (e.g., hydrolysis)
Ethyl Ester Carbonyl CarbonEsterNucleophilic acyl substitution (e.g., hydrolysis)
Amide Carbonyl CarbonAmideNucleophilic acyl substitution (hydrolysis under harsh conditions)
Secondary Amine NitrogenAmineNucleophilic addition, Oxidation
Oxygen AtomsEster, AmideProtonation, Coordination with Lewis acids

Stability:

The stability of this compound is a crucial factor for its storage and handling. The free base form of this compound has been noted to be unstable. Its stability is significantly improved when it is converted into a salt, such as the hydrochloride salt. A solution of the benzyl ester of quinapril hydrochloride in isopropanol (B130326) is considered to be more stable than the free base in solution google.com.

The primary degradation pathway for this compound is expected to be the hydrolysis of its ester bonds. The rate of this degradation is dependent on factors such as temperature, pH, and the presence of moisture. The benzyl ester, in particular, may be prone to cleavage. For short-term preservation, maintaining the compound as its hydrochloride salt in a suitable solvent like isopropanol is a reliable method google.com.

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively jocpr.comwikipedia.org. While specific QSAR and QSPR studies focusing exclusively on this compound analogs are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how structural modifications would likely impact its activity and properties. Quinapril itself has been included in broader QSAR studies of angiotensin-converting enzyme (ACE) inhibitors, where it is classified under a specific structural scaffold nih.gov.

QSAR for this compound Analogs:

A QSAR study on analogs of this compound would aim to establish a mathematical relationship between structural features and their ACE inhibitory activity. This would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. The structural features would be quantified using molecular descriptors.

Potential modifications to the this compound structure for a QSAR study could include:

Variation of the Ester Groups: Replacing the benzyl and ethyl ester groups with other alkyl or aryl esters.

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings.

Modification of the Alanine Moiety: Replacing the alanine residue with other amino acids.

Alterations to the Tetrahydroisoquinoline Ring: Introducing substituents on the aromatic part of the ring system.

The following table outlines a hypothetical set of this compound analogs and the relevant molecular descriptors that would be calculated for a QSAR study.

AnalogR1 (Ester Group 1)R2 (Ester Group 2)R3 (Substitution on Phenylpropyl group)Relevant Molecular Descriptors
1 (this compound)BenzylEthylHLogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies
2MethylEthylHLogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies
3IsopropylEthylHLogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies
4BenzylMethylHLogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies
5BenzylEthyl4-ClLogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies, Hammett constants
6BenzylEthyl4-OCH3LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies, Hammett constants

By correlating these descriptors with the experimentally determined ACE inhibitory activity (e.g., IC50 values), a predictive QSAR model could be developed. This model would be valuable for designing new, potentially more potent analogs.

QSPR for this compound Analogs:

A QSPR study would focus on predicting the physicochemical properties of this compound analogs, such as solubility, melting point, and chromatographic retention times. These properties are crucial for drug development. Similar to QSAR, a QSPR model would be built by correlating molecular descriptors with experimentally measured properties.

For instance, a QSPR model for predicting the aqueous solubility of this compound analogs would be highly beneficial. The lipophilicity (LogP) is a key descriptor in such models. By modifying the structure, for example, by introducing polar functional groups, the solubility could be enhanced.

The development of robust QSAR and QSPR models for this compound and its analogs would facilitate the rational design of new compounds with improved biological activity and desirable physicochemical properties, thereby accelerating the drug discovery process.

Analytical Research Methodologies for Quinapril Benzyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For Quinapril (B1585795) benzyl (B1604629) ester, various chromatographic methods are utilized to assess its purity, quantify it in reaction mixtures, and resolve it from related impurities and stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quality control of Quinapril benzyl ester. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the ester from its precursors, degradation products, and other synthesis-related impurities.

Method Development: The development of an HPLC method for this compound focuses on achieving optimal separation (resolution) in a reasonable analysis time. Key parameters that are optimized include:

Stationary Phase: A C18 (octadecylsilyl) column is most commonly used due to its hydrophobicity, which is well-suited for retaining and separating the relatively non-polar this compound and its related substances.

Mobile Phase: A gradient elution is often preferred over isocratic elution to effectively resolve compounds with a range of polarities. The mobile phase typically consists of an aqueous component (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The buffer's pH is controlled to ensure consistent ionization states of the analytes.

Detection: Ultraviolet (UV) detection is standard, as the aromatic rings within the this compound structure provide strong chromophores. The detection wavelength is selected based on the UV absorbance maxima of the compound, often around 210-240 nm.

Method Validation: Once developed, the HPLC method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A representative RP-HPLC method for the analysis of Quinapril and its intermediates is detailed below. While specific to Quinapril, the principles are directly applicable to its benzyl ester. jetir.orgwisdomlib.org

Interactive Table: Representative HPLC Method Parameters for Quinapril-Related Compounds
ParameterConditionDetails
Column Inertsil C18Dimensions: 150 x 4.6 mm, Particle Size: 5 µm.
Mobile Phase A Mixed Phosphate BufferpH adjusted to ensure consistent analyte retention.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 40:60 (Buffer:Acetonitrile)A common starting point for method development. jetir.org
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UVWavelength set at 239 nm. jetir.org
Column Temp. AmbientTypically controlled for reproducibility.
Injection Vol. 10-20 µLStandard injection volume.

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. UPLC is particularly valuable for complex samples and for high-throughput screening.

For this compound, UPLC applications are primarily focused on impurity profiling and stability studies where high resolution is needed to separate closely related compounds. eurekaselect.com UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the simultaneous determination of quinapril and its metabolites in various matrices, a technique that can be adapted for the analysis of the benzyl ester intermediate. researchgate.net The high sensitivity of UPLC-MS/MS allows for the detection and quantification of trace-level impurities.

A UPLC method for analyzing Quinapril and its by-products demonstrates the power of this technique. eurekaselect.com

Interactive Table: UPLC Method Parameters for Quinapril Degradation Studies
ParameterConditionDetails
Column Acquity UPLC BEH C18Dimensions: 100 x 2.1 mm, Particle Size: 1.7 µm. eurekaselect.com
Mobile Phase Acetonitrile & Ammonium hydrogencarbonate buffer65:35 (v/v) mixture, pH 8.2, 10 mM. eurekaselect.com
Flow Rate 0.4 mL/minOptimized for the smaller column diameter. eurekaselect.com
Detection DAD and/or MS/MSProvides both quantitative and structural information. eurekaselect.com
Run Time < 5 minutesSignificantly faster than conventional HPLC.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, its application to this compound is limited. The compound possesses a high molecular weight (528.6 g/mol ), multiple polar functional groups (esters, amides), and, most critically, is susceptible to thermal degradation. google.comalentris.org

Studies have shown that Quinapril and its ester derivatives can undergo intramolecular cyclization to form diketopiperazine impurities, a process that is accelerated by heat. google.com Direct injection of this compound into a hot GC inlet would likely lead to on-column degradation, resulting in inaccurate quantification and the potential misidentification of degradants as synthesis-related impurities.

Therefore, direct GC analysis is not a suitable method. While derivatization techniques could be employed to increase volatility and thermal stability (e.g., by silylating the amide nitrogen), these methods add complexity and potential for incomplete reactions or side-product formation. Consequently, liquid chromatography techniques like HPLC and UPLC are the methods of choice for the analysis of this compound.

Chiral Chromatography for Stereoisomer Analysis

This compound possesses three stereogenic centers, and its desired stereochemical configuration is (S,S,S). lgcstandards.comsmolecule.com Controlling the stereochemistry during synthesis is critical, as different stereoisomers can have different pharmacological activities or toxicities. Therefore, an analytical method capable of separating and quantifying all possible stereoisomers is required for quality control.

Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the standard technique for this purpose. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers/diastereomers and the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, leading to different retention times.

Commonly used CSPs for such separations include:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com

Cyclodextrin-based CSPs: These utilize the inclusion complex-forming ability of cyclodextrins to achieve chiral recognition. nih.gov

The development of a chiral method involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the desired (S,S,S)-isomer from all other potential stereoisomers. chromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the molecular structure of this compound and to identify and characterize its impurities.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structure Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure. When coupled with a separation technique like HPLC or UPLC, it becomes a highly sensitive and selective method for impurity identification.

Structure Elucidation: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for ester- and amide-containing molecules include:

Loss of the Benzyl Group: Cleavage of the benzyl ester can result in the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).

Amide Bond Cleavage: Fragmentation can occur at the amide bonds of the peptide-like structure, leading to characteristic product ions that help confirm the sequence and structure of the molecule.

Impurity Profiling: Tandem Mass Spectrometry (MS/MS) is particularly useful for impurity profiling. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., an ion corresponding to a potential impurity) is selected, fragmented, and its product ions are analyzed. This provides a structural fingerprint of the impurity. This technique is highly effective for:

Identifying co-eluting impurities: MS can distinguish between compounds that are not separated chromatographically.

Characterizing unknown impurities: By analyzing the fragmentation patterns, the structure of unknown process-related impurities or degradation products can be proposed. eurekaselect.com

Sensitive Quantification: Using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, allows for highly selective and sensitive quantification of impurities even at trace levels. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, this technique provides definitive confirmation of the compound's complex architecture, including its stereochemistry.

In ¹H NMR, the spectrum would display characteristic signals for each unique proton in the molecule. For instance, the aromatic protons of the benzyl and tetrahydroisoquinoline groups would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethyl ester group would present as a characteristic quartet and triplet pattern, while the various aliphatic protons in the tetrahydroisoquinoline and phenylbutanoyl moieties would resonate at specific chemical shifts in the upfield region, with their multiplicity revealing adjacent proton couplings.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the two ester groups and the amide linkage are particularly diagnostic, resonating at low field (δ 168-175 ppm). A patent detailing the synthesis of Quinapril provides the following ¹³C NMR spectral data for a related process, which is indicative of the signals expected for the core structure.

Table 1: Representative ¹³C NMR Chemical Shifts

Click to view data
Chemical Shift (δ) in ppm (DMSO-d₆)
13.79
14.59
29.92
30.37
43.47
44.41
51.84
52.52
53.02
53.81
57.18
61.93
126.21
126.67
127.08
128.20
128.37
131.50
132.06
132.47
140.23
168.41
171.31
171.43
Note: This data is derived from a patent document and serves as an illustrative example of the expected chemical shifts for the carbon skeleton.

Suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis that includes detailed ¹H NMR and ¹³C NMR data, confirming the structural identity and purity of the batch. glppharmastandards.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound, thereby confirming its chemical identity. The molecule possesses several IR-active groups, leading to a unique spectral fingerprint.

The most prominent absorption bands are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct ester groups (ethyl and benzyl) and a tertiary amide, strong absorption peaks are expected in the region of 1630–1750 cm⁻¹. Saturated esters typically show a C=O absorbance around 1735 cm⁻¹. The spectrum also reveals C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-O stretching from the ester linkages. While specific peak values are determined from the analysis of a pure sample, the expected absorptions provide a reliable method for identity confirmation. glppharmastandards.com

Table 2: Expected FTIR Absorption Bands for this compound

Click to view data
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
AmideC=O Stretch~1630 - 1680
EsterC=O Stretch~1735 - 1750
Aromatic RingC=C Stretch~1450 - 1600
Aliphatic C-HC-H Stretch~2850 - 3000
Aromatic C-HC-H Stretch~3000 - 3100
EsterC-O Stretch~1000 - 1300

UV-Vis Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique for the quantification of compounds that possess a chromophore (a light-absorbing part of a molecule). This compound contains multiple chromophores, including the benzyl group and the tetrahydroisoquinoline ring system, which makes it strongly active in the ultraviolet range.

For quantification, a pure standard of this compound is dissolved in a UV-transparent solvent, such as methanol (B129727) or acetonitrile, to prepare a series of solutions of known concentrations. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve. This curve can then be used to determine the concentration of the compound in unknown samples. While studies on the related compound Quinapril Hydrochloride have shown a λmax around 207-222 nm, the specific λmax for this compound must be determined experimentally as part of the method development process. researchgate.net The establishment of a linear relationship between concentration and absorbance according to the Beer-Lambert law is fundamental to this application.

Application as a Reference Standard in Pharmaceutical Research

This compound serves as a critical reference standard in pharmaceutical research and manufacturing. lgcstandards.com A reference standard is a highly purified and well-characterized material used as a benchmark for quality control.

Its primary applications include:

Impurity Profiling: As a known synthetic intermediate, this compound can also be a potential impurity in the final Quinapril API. A reference standard is essential for developing and validating analytical methods (e.g., High-Performance Liquid Chromatography, HPLC) to detect and quantify its presence, ensuring the final drug product meets stringent purity requirements.

Method Development and Validation: It is used to develop and validate analytical methods for the quality control of Quinapril. synzeal.com This includes assays for the quantification of the API and related substances. The standard is used to confirm method specificity, linearity, accuracy, and precision.

Regulatory Submissions: Certified reference standards are required for regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate the quality and consistency of the drug manufacturing process. synzeal.com Suppliers provide this compound with a comprehensive Certificate of Analysis containing detailed characterization data to meet these regulatory guidelines. synzeal.com

Bioanalytical Method Development for in vitro Biological Samples (Excluding Human Plasma/Clinical Samples)

In non-clinical pharmaceutical research, it is often necessary to quantify compounds in various biological matrices to understand their metabolic fate, stability, or activity. While no specific bioanalytical methods for this compound in in vitro samples are publicly detailed, the tools and rationale for their development are well-established.

The development of a bioanalytical method, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) for its high sensitivity and specificity, would be necessary to study this compound in in vitro systems like:

Metabolic Stability Assays: Investigating the stability of the compound in liver microsomes or hepatocytes.

Cell Permeability Studies: Measuring its transport across cell monolayers (e.g., Caco-2 cells) to predict absorption.

Enzyme Inhibition Assays: Using the compound as a test article or reference.

A crucial component for developing a reliable quantitative bioanalytical method is a suitable internal standard (IS). For this purpose, a stable-labeled version, Quinapril-d5 Benzyl Ester , is commercially available. pharmaffiliates.comusbio.net This deuterated analog is an ideal IS because it has a higher mass than the analyte but exhibits nearly identical chemical and chromatographic behavior. Its use allows for precise correction of variations that may occur during sample preparation and analysis, which is a cornerstone of robust bioanalytical method development. The availability of this labeled derivative is a key enabler for the creation of sensitive and accurate assays for use in non-clinical, in vitro research. pharmaffiliates.com

Stability and Degradation Kinetics of Quinapril Benzyl Ester

Hydrolytic Degradation Studies

Hydrolysis is a major pathway for the degradation of Quinapril (B1585795) benzyl (B1604629) ester, as dissolution in aqueous environments accelerates its breakdown eurekaselect.comresearchgate.netresearchgate.net. The rate and mechanism of this degradation are heavily influenced by the pH of the solution.

The pH of the environment plays a crucial role in the stability of ester-containing compounds like Quinapril benzyl ester ajpojournals.orgresearchgate.net. Studies on the parent compound, quinapril, which shares the core structure, demonstrate that degradation pathways are dependent on whether the medium is acidic, neutral, or alkaline eurekaselect.comresearchgate.netsemanticscholar.org. Ester bonds are generally prone to hydrolysis under both acidic and basic conditions ajpojournals.orgresearchgate.net. The degradation pathway of quinapril has been shown to be dependent on the pH of pharmaceutical excipients it is mixed with nih.govsemanticscholar.org. For instance, the degradation rate is significantly lower in the presence of acidic excipients compared to basic ones researchgate.netnih.gov.

A study conducted at 80°C across acidic, neutral, and alkaline media was designed to elucidate the specific mechanisms of quinapril degradation under these varied pH conditions eurekaselect.comresearchgate.netsemanticscholar.org.

ConditionObserved Effect on StabilityPrimary Degradation Pathway
Acidic pHDegradation occurs, leading to cyclized products researchgate.net.Hydrolysis, Intramolecular Cyclization
Neutral pHSubject to hydrolytic degradation.Hydrolysis
Alkaline pHAccelerated degradation observed.Base-catalyzed hydrolysis

Forced degradation studies have successfully identified the primary by-products resulting from the hydrolysis of the quinapril structure. The main decomposition routes are the hydrolysis of the ethyl ester group and intramolecular cyclization nih.gov. The primary identified degradation products include Quinaprilat (B1678679) and a diketopiperazine (DKP) derivative researchgate.netresearchgate.net.

Degradation ProductFormation PathwayReference
QuinaprilatHydrolysis of the ester group nih.govresearchgate.net. researchgate.netresearchgate.net
Diketopiperazine (DKP)Intramolecular cyclization nih.govresearchgate.netgoogle.com. researchgate.net
Quinaprilat DKP derivativeFurther degradation/cyclization of Quinaprilat. researchgate.net

Thermal Degradation Profiles

Temperature is a critical factor influencing the stability of this compound. Elevated temperatures significantly accelerate the degradation process, leading to the formation of specific by-products eurekaselect.comresearchgate.net.

The kinetics of thermal degradation for quinapril hydrochloride have been investigated through "enhanced ageing" tests conducted at temperatures ranging from 333 K to 383 K (60°C to 110°C) nih.gov. These studies determined that the decomposition process follows a first-order reaction model nih.gov. Kinetic and thermodynamic parameters, including activation energy, enthalpy, and entropy, have been calculated to describe the degradation profile at high temperatures nih.govmdpi.com.

Kinetic ParameterFindingReference
Reaction OrderFirst-order reaction model nih.gov
Temperature Range Studied333 K to 383 K (60°C to 110°C) nih.gov
Thermodynamic ParametersActivation energy, enthalpy, and entropy determined nih.gov

The formation of a diketopiperazine by-product is a significant issue at elevated temperatures. This degradation is attributed to the intramolecular cyclization of either quinapril or its precursor, this compound google.com. This specific cyclization reaction is reported to be accelerated at temperatures exceeding 45°C and is a primary concern during manufacturing processes that involve solvent removal via distillation google.com. The principal by-products formed under thermal stress are consistent with those from hydrolytic degradation, namely the diketopiperazine (DKP) derivative and Quinaprilat researchgate.net.

Influence of Environmental Factors on Chemical Stability

Humidity: The presence of moisture is a critical factor that significantly promotes the degradation of the quinapril structure eurekaselect.comresearchgate.netresearchgate.net. Studies on quinapril hydrochloride have shown it to be highly unstable in the presence of moisture, which facilitates hydrolytic reactions nih.govresearchgate.net. The decomposition pathways in the presence of humidity involve both the hydrolysis of the ester group and intramolecular cyclization nih.gov.

Pharmaceutical Excipients: Interactions with pharmaceutical excipients can dramatically alter the stability of quinapril. The pH of these excipients is a determining factor in the degradation pathway nih.govsemanticscholar.org. A study demonstrated that the degradation rate constant for quinapril hydrochloride was approximately 100 times greater when mixed with a basic excipient (magnesium stearate) compared to the drug substance alone under the same conditions researchgate.netnih.gov. Conversely, stability is enhanced in the presence of acidic excipients researchgate.net.

Role of Humidity and Water Activity

The presence of water is a critical factor in the stability of this compound. As an ester, it is susceptible to hydrolysis, a chemical reaction where water molecules cleave the ester bond. This reaction results in the formation of Quinapril and benzyl alcohol smolecule.com.

Hydrolytic degradation is a significant concern, as the formation of the active drug, Quinapril, before the final deprotection step represents a deviation from the controlled synthesis process. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. While specific kinetic studies detailing the precise influence of varying levels of relative humidity (RH) and water activity (a_w) on solid this compound are not extensively documented in public literature, the fundamental principles of ester hydrolysis indicate that increased exposure to moisture would accelerate its degradation. The presence of water in the solid state can act as a reactant and also as a plasticizer, potentially increasing molecular mobility and facilitating the degradation reaction semanticscholar.org.

Table 1: Key Hydrolytic Degradation Products of this compound

Precursor CompoundDegradation PathwayKey Degradation Products
This compoundHydrolysisQuinapril, Benzyl Alcohol

This table illustrates the primary products formed through the hydrolysis of the ester bond in the presence of water.

Light-Induced Degradation (Photolysis)

Photostability is another crucial aspect of a chemical compound's stability profile. Light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical degradation reactions. However, based on forced degradation studies conducted on the final active ingredient, Quinapril, it has been shown to be stable under photolytic stress conditions (e.g., exposure to 254nm UV light) ijpsonline.com.

Interaction with Excipients in Model Formulations (Academic Relevance only)

A primary degradation pathway for Quinapril and its derivatives, including the benzyl ester, is intramolecular cyclization (aminolysis) to form a diketopiperazine impurity google.com. This reaction is known to be accelerated by heat and the presence of certain chemical environments, such as those created by incompatible excipients google.com.

Effects of Acidic and Basic Excipients on Degradation Kinetics

Research on Quinapril hydrochloride has shown a dramatic difference in degradation rates when mixed with acidic versus basic excipients. The degradation is significantly accelerated in the presence of basic excipients, such as magnesium stearate (B1226849) semanticscholar.orggoogle.comgoogle.com. In these conditions, the degradation rate constant was found to be approximately 100-fold greater than for the drug substance alone google.comgoogle.com.

Conversely, acidic excipients were found to result in significantly lower degradation rates compared to basic ones google.comgoogle.com. This suggests that a more acidic microenvironment helps to stabilize the compound. For this compound, a similar pattern would be expected, where basic conditions could facilitate both hydrolysis and the intramolecular cyclization to the diketopiperazine.

Table 2: Effect of Excipient pH on Quinapril Degradation Rate

Excipient TypeRelative Degradation RatePrimary Degradation Pathway(s)
Basic (e.g., Magnesium Stearate)High (Approx. 100-fold increase)Intramolecular Cyclization, Hydrolysis
AcidicLowSlower rates of degradation

This table summarizes the general findings from studies on Quinapril hydrochloride, indicating the profound effect of excipient pH on stability. Similar trends are anticipated for this compound.

Mechanistic Insights into Excipient-Induced Degradation

The mechanism by which excipients influence the degradation of Quinapril and its esters is linked to the pH of the microenvironment they create, especially in the presence of moisture semanticscholar.orggoogle.com. Basic excipients can deprotonate the secondary amine in the molecule, increasing its nucleophilicity. This enhanced nucleophilicity facilitates the intramolecular attack on the amide carbonyl, leading to the formation of the diketopiperazine ring structure.

Furthermore, basic conditions can also catalyze the hydrolysis of the ester bond of this compound, providing another pathway for its degradation. The combination of humidity and the pH of the excipient are therefore the critical factors determining the degradation pathway and its kinetics google.comgoogle.com. The yield loss during synthesis, particularly at temperatures above 45°C, has been attributed to this intramolecular cyclization of both Quinapril and its benzyl ester intermediate google.com.

Future Research Directions in Quinapril Benzyl Ester Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The conventional synthesis of Quinapril (B1585795) benzyl (B1604629) ester involves coupling N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with a benzyl-protected tetrahydroisoquinoline carboxylate. smolecule.com One documented method involves reacting an N-carboxyanhydride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with the benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in toluene (B28343), achieving a high yield of 98%. google.com Another approach utilizes the para-toluene sulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in dichloromethane (B109758) with triethylamine. chemicalbook.com

Future research is directed towards developing greener and more efficient synthetic routes. Key areas of exploration include:

Enzymatic Synthesis: The use of biocatalysts, such as lipases, presents a promising avenue for the stereoselective synthesis of ACE inhibitor intermediates. scispace.com Research into lipase-catalyzed condensation reactions could lead to milder reaction conditions, reduced solvent waste, and higher chiral purity, aligning with the principles of green chemistry. scispace.com

Alternative Solvents and Catalysts: Investigation into replacing traditional solvents like dichloromethane and toluene with more environmentally benign alternatives is a critical goal. google.comchemicalbook.com Furthermore, exploring novel catalysts that can improve reaction kinetics and reduce the need for harsh reagents is an active area of research. beilstein-journals.org For instance, new reagents for benzyl group transfer under neutral conditions could offer advantages over traditional methods. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Techniques for High-Resolution Analysis

The characterization and quality control of Quinapril benzyl ester rely on a suite of analytical techniques. cleanchemlab.com High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while spectroscopic methods provide structural confirmation. klivon.com

Future advancements in this area are expected to focus on:

Higher Resolution Chromatography: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods and the exploration of novel stationary phases could provide faster analysis times and superior resolution of this compound from related impurities.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like tandem MS (MS/MS) will be crucial for the detailed structural elucidation of trace impurities and potential degradation products, enhancing the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H-NMR and ¹³C-NMR are routinely used, future research may employ more advanced NMR experiments (e.g., 2D-NMR techniques like COSY, HSQC) to unequivocally assign all signals and confirm stereochemistry with greater confidence. klivon.com Isotope labeling, such as in Quinapril-d5 Benzyl Ester, can also be used as an internal standard for quantitative analysis. pharmaffiliates.com

Analytical TechniqueApplication in this compound AnalysisFuture Research Focus
High-Performance Liquid Chromatography (HPLC)Purity determination and quantification. klivon.comDevelopment of UHPLC methods for faster, higher-resolution separations.
Mass Spectrometry (MS)Molecular weight confirmation and structural identification. klivon.comUse of HRMS and MS/MS for impurity profiling and fragmentation studies.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and stereochemical analysis. klivon.comApplication of advanced 2D-NMR techniques for complete signal assignment.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (e.g., esters, amides). google.comklivon.comCoupling with microscopy for solid-state characterization.

Deeper Computational Modeling for Predicting Complex Chemical Behavior and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. While specific computational studies on the benzyl ester are not widely published, future research can build upon methodologies applied to other ester-containing molecules and ACE inhibitors.

Prospective research directions include:

Quantum Mechanical (QM) Modeling: QM methods can be used to calculate the energy landscape of ester hydrolysis, providing insights into the stability of this compound under various conditions. bohrium.com This can help predict its degradation pathways and shelf-life.

Molecular Docking: Although this compound is an intermediate, docking studies could model its interaction with the active site of esterase enzymes. nih.gov This would help in understanding the structural requirements for its biotransformation and could guide the design of analogs with tailored hydrolysis rates.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the metabolic stability of various ester prodrugs based on their molecular descriptors. bohrium.comdntb.gov.ua Applying these models to this compound and its hypothetical analogs could accelerate the screening process for molecules with desired properties.

Design and Synthesis of New Benzyl Ester Analogs for in vitro Mechanistic Studies

The structure of this compound can be systematically modified to probe structure-activity relationships (SAR) concerning its chemical stability and enzymatic conversion. nih.govmdpi.com The synthesis of new analogs, where different substituents are introduced on the benzyl group or other parts of the molecule, is a key future direction.

Key research objectives in this area are:

Probing Enzyme Interactions: Synthesizing analogs with electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl ester could modulate its susceptibility to enzymatic hydrolysis. Studying the hydrolysis rates of these analogs with isolated esterases in vitro would provide valuable data on the electronic and steric factors governing the enzyme-substrate interaction. nih.gov

Modulating Physicochemical Properties: Altering the ester moiety (e.g., replacing the benzyl group with other lipophilic groups) can change the compound's solubility and lipophilicity. alentris.org These analogs would be valuable tools for in vitro studies investigating how these properties affect membrane permeability and interaction with biological matrices.

Developing Research Tools: The creation of isotopically labeled analogs, such as deuterated versions, can serve as standards in analytical and metabolic studies, allowing for precise tracking and quantification in complex in vitro systems. pharmaffiliates.com

Investigations into Controlled Release Mechanisms and in vitro Dissolution from Academic Perspectives

While this compound is a synthetic intermediate, academic research can explore its potential use in hypothetical controlled-release formulations to study the fundamental principles of drug delivery for ester prodrugs. scirp.orgscirp.org In vitro dissolution testing is a critical tool for evaluating the release of an active compound from a dosage form under simulated physiological conditions. pion-inc.comfda.gov

Future academic investigations could involve:

Formulation in Polymeric Matrices: Incorporating this compound into biodegradable polymer matrices (e.g., PLGA) and studying its release profile in vitro. nih.gov Research would focus on how the polymer composition, drug loading, and formulation properties influence the release mechanism, which could be a combination of diffusion and polymer degradation.

Advanced Dissolution Models: Moving beyond standard USP apparatus, research could employ biorelevant dissolution media that simulate the enzymatic and pH conditions of specific biological compartments. ijpsr.com This would allow for a more accurate in vitro assessment of how the ester would be released and potentially hydrolyzed simultaneously.

Kinetics Modeling: Applying mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to the in vitro release data to elucidate the underlying release mechanisms (e.g., diffusion-controlled vs. swelling-controlled). This provides a quantitative understanding of how formulation variables impact the release profile.

Release MechanismDescriptionRelevance to this compound Studies
Diffusion-ControlledRelease is governed by Fick's law, where the compound moves from a high concentration (matrix) to a low concentration (medium).Applicable to non-erodible matrix systems; rate depends on the ester's solubility and diffusivity in the polymer.
Erosion-ControlledRelease is dependent on the degradation or dissolution of the polymer matrix itself.Relevant for biodegradable polymers, where release kinetics are tied to the polymer's hydrolysis rate.
Swelling-ControlledThe polymer swells upon contact with the medium, and release occurs via diffusion through the swollen matrix.Common in hydrogel-based systems; release rate changes as the polymer swells.

Understanding Biotransformation in Complex Biological Systems (excluding in vivo human studies)

The primary biotransformation of ester prodrugs like Quinapril is hydrolysis to the active diacid form, a reaction catalyzed by esterase enzymes. nih.govscielo.br Understanding the specifics of this conversion for this compound in various in vitro biological systems is a key area for future research.

Potential research avenues include:

Cell Culture Models: Using cell cultures that express relevant carboxylesterases (e.g., liver or intestinal cell lines) to study the rate and extent of hydrolysis of this compound to Quinaprilat (B1678679). This can provide insights into tissue-specific metabolism.

Isolated Enzyme Assays: Incubating this compound with purified esterase enzymes (e.g., human carboxylesterases) to determine kinetic parameters like Kₘ and Vₘₐₓ. nih.gov This allows for a precise characterization of the enzyme-substrate interaction and can help identify which specific enzymes are responsible for its hydrolysis.

Subcellular Fraction Studies: Employing liver microsomes or S9 fractions to investigate the metabolic stability of this compound. These systems contain a wide range of metabolic enzymes and can reveal other potential biotransformation pathways beyond simple hydrolysis, providing a more complete metabolic profile.

Q & A

Q. What experimental strategies minimize diketopiperazine (DKP) impurities during Quinapril benzyl ester synthesis?

Temperature control is critical. Evidence shows that DKP formation increases above 50°C due to intramolecular cyclization, while maintaining reactions below 50°C suppresses this side reaction. Continuous flow systems with static mixers improve reaction homogeneity, achieving 92% yield in amidation steps. Kinetic monitoring via inline analytics (e.g., HPLC) is recommended to track impurity profiles .

Q. Which analytical methods are most effective for characterizing this compound’s purity and degradation products?

  • UPLC-DAD/MS : Identifies degradation products (e.g., m/z 280 for DP3) and distinguishes between ester hydrolysis and amide cleavage pathways .
  • NMR spectroscopy : Confirms structural integrity, particularly for benzyl ester functional groups.
  • HPLC with photodiode array detection : Quantifies purity (>98% by area normalization) and monitors stability under forced degradation conditions .

Q. How should researchers design forced degradation studies to evaluate this compound’s stability?

  • Acidic/Neutral Conditions : Focus on cyclization pathways (e.g., diketopiperazine acid formation).
  • Alkaline Conditions : Prioritize ester hydrolysis, validated by kinetic models (e.g., rate constants: k1=0.177h1k_1 = 0.177 \, \text{h}^{-1}, k3=3.79×103h1k_3 = 3.79 \times 10^{-3} \, \text{h}^{-1}) .
  • Data Interpretation : Use mass balance calculations to reconcile discrepancies between theoretical and observed degradation products .

Advanced Research Questions

Q. How can conflicting data on this compound’s degradation mechanisms under varying pH be resolved?

Combine mechanistic studies with computational modeling:

  • Kinetic Analysis : Compare rate constants for cyclization (k1k_1) vs. hydrolysis (k3k_3) to identify dominant pathways.
  • Isotope Labeling : Track carbon/nitrogen migration during cyclization using 13C^{13}\text{C}-labeled substrates.
  • DFT Calculations : Predict transition states for diketopiperazine formation to validate experimental observations .

Q. What methodologies improve reproducibility of this compound synthesis across different laboratory settings?

  • Standardized Protocols : Document reaction parameters (e.g., residence time, mixer geometry) for continuous flow systems .
  • Supplementary Data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data in supporting information to enable cross-validation .
  • Collaborative Validation : Use inter-laboratory studies to identify variables (e.g., solvent purity, catalyst lot) affecting yield .

Q. How can this compound’s reactivity be leveraged for novel protein modification strategies?

The benzyl ester moiety serves as a reversible protecting group in site-specific protein engineering. For example:

  • Genetically Encoded Analogs : Incorporate glutamic acid benzyl ester into proteins via codon expansion, enabling selective deprotection for functionalization .
  • Click Chemistry : Couple with azide-functionalized biomolecules, though azide safety risks require mitigation (e.g., flow chemistry for in situ generation) .

Data Presentation Guidelines

Table 1: Key Kinetic Parameters for this compound Degradation

ConditionPathwayRate Constant (h1\text{h}^{-1})Dominant ProductReference
Acidic (pH 3)Cyclization0.177±0.0010.177 \pm 0.001Diketopiperazine acid
Neutral (pH 7)Cyclization0.163±0.0020.163 \pm 0.002Diketopiperazine acid
Alkaline (pH 9)Ester hydrolysis3.79×103±1.04×1033.79 \times 10^{-3} \pm 1.04 \times 10^{-3}DP1 (m/z 280)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.